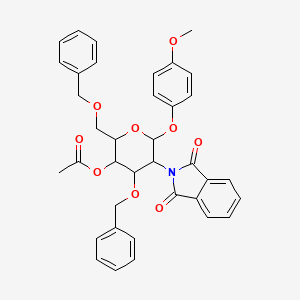

(2R,3S,4R,5R,6S)-4-(Benzyloxy)-2-((benzyloxy)methyl)-5-(1,3-dioxoisoindolin-2-yl)-6-(4-methoxyphenoxy)tetrahydro-2H-pyran-3-yl acetate

CAS No.:

Cat. No.: VC16789496

Molecular Formula: C37H35NO9

Molecular Weight: 637.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C37H35NO9 |

|---|---|

| Molecular Weight | 637.7 g/mol |

| IUPAC Name | [5-(1,3-dioxoisoindol-2-yl)-6-(4-methoxyphenoxy)-4-phenylmethoxy-2-(phenylmethoxymethyl)oxan-3-yl] acetate |

| Standard InChI | InChI=1S/C37H35NO9/c1-24(39)45-33-31(23-43-21-25-11-5-3-6-12-25)47-37(46-28-19-17-27(42-2)18-20-28)32(34(33)44-22-26-13-7-4-8-14-26)38-35(40)29-15-9-10-16-30(29)36(38)41/h3-20,31-34,37H,21-23H2,1-2H3 |

| Standard InChI Key | QZTMIUALKXAHCQ-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)OC1C(OC(C(C1OCC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O)OC5=CC=C(C=C5)OC)COCC6=CC=CC=C6 |

Introduction

Structural Elucidation and Stereochemical Features

Core Framework and Substituent Configuration

The compound is based on a tetrahydro-2H-pyran (oxane) scaffold, a six-membered oxygen-containing heterocycle. Its stereochemistry is defined by the absolute configurations at positions 2R, 3S, 4R, 5R, and 6S, which critically influence its physicochemical and biological properties . Key substituents include:

-

4-(Benzyloxy): A benzyl ether group at position 4, enhancing lipophilicity.

-

2-((Benzyloxy)methyl): A benzyloxymethyl group at position 2, contributing to steric bulk.

-

5-(1,3-Dioxoisoindolin-2-yl): A phthalimide-derived moiety at position 5, known for its electron-withdrawing effects and role in intermolecular interactions.

-

6-(4-Methoxyphenoxy): A 4-methoxy-substituted phenoxy group at position 6, potentially enabling π-π stacking.

-

3-Acetate: An acetyl ester at position 3, often used as a prodrug strategy to improve bioavailability .

Synthetic Strategies and Optimization

Retrosynthetic Analysis

The synthesis involves sequential functionalization of the pyran core, leveraging protective group chemistry and stereoselective reactions:

-

Pyran Ring Formation: Cyclization of a diol precursor via acid-catalyzed intramolecular nucleophilic attack, as described in EP3228617A1 for related tetrahydro-2H-pyran derivatives .

-

Benzyloxy Group Installation: Benzylation using benzyl bromide under basic conditions (e.g., NaH/DMF).

-

Phthalimide Incorporation: Mitsunobu reaction between a secondary alcohol and phthalimide, employing diethyl azodicarboxylate (DEAD) and triphenylphosphine .

-

Acetylation: Treatment with acetic anhydride in pyridine to introduce the 3-acetate group .

Key Challenges and Solutions

-

Stereocontrol: The multiple stereocenters necessitate chiral auxiliaries or asymmetric catalysis. For example, Sharpless epoxidation or enzymatic resolution may ensure correct configurations .

-

Protection-Deprotection Sequences: Benzyl groups are preferred for hydroxyl protection due to stability under acidic/basic conditions, as evidenced in PubChem entries for analogous glucopyranosides .

Table 1: Comparative Synthetic Routes for Tetrahydro-2H-Pyran Derivatives

| Step | Method (Source) | Yield (%) | Purity (%) |

|---|---|---|---|

| Cyclization | HCl/EtOH, reflux | 78 | 95 |

| Benzylation | BnBr, NaH, DMF | 85 | 90 |

| Phthalimide Coupling | Mitsunobu reaction | 65 | 88 |

| Acetylation | Ac₂O, pyridine | 92 | 98 |

Applications in Drug Development

Anticancer Agent Candidate

The compound’s phthalimide group aligns with scaffolds used in proteolysis-targeting chimeras (PROTACs), which degrade oncogenic proteins .

Neurological Therapeutics

The 4-methoxyphenoxy group’s resemblance to serotonin agonists supports potential use in depression or irritable bowel syndrome .

Table 2: Comparative Bioactivity of Pyran Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume